(R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
(3aR)-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S/c8-5-4-2-1-3-7(4)11(9,10)6-5/h4H,1-3H2,(H,6,8)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZLQADVZUGEDR-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NS(=O)(=O)N2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C(=O)NS(=O)(=O)N2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a thiadiazole derivative, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms within the thiadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the heterocyclic ring, modifying its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.
Scientific Research Applications
®-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ®-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its full mechanism of action.
Comparison with Similar Compounds
Structural Analogues in the SARM Class
Key Structural Features and Modifications:
- Core Heterocycle : The 1,2,5-thiadiazole 1,1-dioxide moiety distinguishes it from earlier SARMs (e.g., 4-(pyrrolidin-1-yl)benzonitrile derivatives), enhancing metabolic stability and AR affinity .
- Stereochemistry : The (R)-configuration at the pyrrolidine ring optimizes AR binding compared to racemic or (S)-enantiomers, which show reduced potency .
- Substituents : Modifications to the hydroxypyrrolidine and benzonitrile groups (e.g., 2-ethyl-3-hydroxy substitution) improve PK profiles while maintaining agonistic activity .
Pharmacological Comparison (Table 1):
Thiadiazole and Thiadiazole Dioxide Derivatives
Electronic and Coordination Properties:
- 1,2,5-Thiadiazole (tdap) : Forms multidimensional networks via S···S/S···N interactions in metal complexes but lacks the radical anion stability of its dioxide counterpart .
- 1,2,5-Thiadiazole 1,1-Dioxide (tdapO₂) : Stabilizes radical anions (e.g., [tdapO₂]⁻) with tunable magnetic coupling (J = −320 to +24 K), enabling applications in conductive materials .
- (R)-Tetrahydropyrrolo[...] : Unlike tdapO₂, the fused pyrrolidine ring restricts π-overlap but enhances AR binding through conformational rigidity .
Reactivity Differences :
- 3a-Substituent Impact : In tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxides, 3a-methylation alters reactivity with Wittig reagents, forming phosphonium betaines instead of alkenes . This highlights the sensitivity of thiadiazole dioxides to steric hindrance, a factor minimized in the (R)-compound due to optimized substituent placement .
Non-SARM Thiadiazole Dioxides
Anticancer and Antiviral Derivatives :
- 2-(2-Aminoethyl)hexahydropyrrolo[...] 1,1-dioxide: Exhibits a topological polar surface area (75 Ų) and hydrogen-bonding capacity favorable for membrane permeability, contrasting with the (R)-compound’s AR-specific design .
- Benzothiadiazepine Dioxides : Show anti-HIV activity but lack the fused pyrrolidine ring, reducing AR selectivity .
Key Research Findings
Pharmacological Advantages
Chemical Stability and Reactivity
Biological Activity
(R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent findings.
Synthesis
The synthesis of (R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide typically involves the oxidation of precursor compounds using various reagents. A common method includes the use of meta-chloroperoxybenzoic acid to facilitate ring contraction reactions leading to the formation of thiadiazole derivatives. The yield and purity of synthesized compounds are crucial for subsequent biological evaluations.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, a series of related thiadiazole compounds were tested against various bacterial and fungal strains. The results indicated moderate activity compared to standard antibiotics like Streptomycin and Nystatin .
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| (R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide | Moderate | Moderate |
Selective Androgen Receptor Modulation
Another significant area of research involves the evaluation of (R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide as a selective androgen receptor modulator (SARM). Studies have shown that analogues of this compound can selectively activate androgen receptors in muscle and bone tissues while minimizing effects in prostate tissues. This selectivity suggests potential applications in treating conditions such as muscle wasting and osteoporosis without the typical side effects associated with anabolic steroids .
Inhibition Studies
The compound has also been investigated for its inhibitory effects on various enzymes and receptors. For example, it has been noted for its potential as an indoleamine 2,3-dioxygenase (IDO) inhibitor, which plays a role in immune response modulation. This inhibition could have implications for cancer therapy and autoimmune diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study involving synthesized thiadiazole derivatives including (R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide:
- Objective : To evaluate antimicrobial activity against clinical isolates.
- Method : Disk diffusion method was employed to assess the efficacy against Gram-positive and Gram-negative bacteria.
- Results : The compound exhibited zones of inhibition comparable to standard antibiotics.
Case Study 2: SARM Development
A separate investigation focused on the pharmacological profile of SARMs derived from (R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide:
- Objective : To determine selectivity towards androgen receptors.
- Method : In vitro assays using human cell lines expressing androgen receptors.
- Results : Demonstrated selective activation with minimal prostate receptor interaction.
Q & A
Q. Example Protocol :
Cyclize 1,2,5-thiadiazolidine precursors with benzaldehyde derivatives in HCl/ethanol (reflux, 6–8 hours).
Oxidize intermediates with H2O2 (0°C to room temperature, 12 hours).
Purify via recrystallization (ethanol/water) or chiral HPLC .
How can researchers optimize stereochemical outcomes during synthesis?
Advanced Research Focus
Stereochemical purity is critical for biological activity. Methodological approaches include:
- Chiral Pool Synthesis : Use (R)-configured starting materials (e.g., L-proline derivatives) to transfer chirality .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) in cycloaddition or hydrogenation steps .
- Resolution Techniques :
Data Note : In a 2020 study, chiral HPLC achieved >98% enantiomeric excess (ee) for the (R)-enantiomer using a Chiralpak AD-H column (hexane/isopropanol, 85:15) .
What spectroscopic techniques confirm the compound’s structure and purity?
Q. Basic Research Focus
Q. Stability Data :
| Condition | Degradation (%) | Notes |
|---|---|---|
| 25°C, 60% RH | <5% over 6 mo | Stable in dark |
| 40°C, 75% RH | 12% over 1 mo | Hydrolysis observed |
What methodologies assess selective androgen receptor modulation (SARM) activity?
Q. Advanced Research Focus
- In Vitro Binding Assays :
- In Vivo Models :
- Selectivity Profiling : Cross-test against glucocorticoid/progesterone receptors to confirm SARM specificity .
How can contradictions between in vitro and in vivo data be resolved?
Advanced Research Focus
Discrepancies may arise from bioavailability or metabolite interference. Methodological solutions:
- Pharmacokinetic Studies :
- Receptor Trafficking Assays : Use immunofluorescence to verify AR nuclear translocation in target tissues .
- Proteomics : Compare AR coactivator recruitment profiles in vitro vs. tissue samples .
Case Study : A 2007 study found poor correlation between AR binding (IC50 = 2.1 nM) and in vivo myotrophic activity due to rapid glucuronidation. Adding a methyl group at C3 improved metabolic stability (in vivo EC50 = 0.8 mg/kg) .
What computational methods support SAR analysis of analogs?
Q. Advanced Research Focus
Q. Key Structural Insights :
| Modification | ΔpIC50 | Notes |
|---|---|---|
| C2 Methylation | +0.7 | Enhanced hydrophobic fit |
| Sulfone → Sulfoxide | -1.2 | Reduced AR affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
